molecular formula C18H34O2 B174799 trans-7-Octadecenoic acid CAS No. 13126-32-4

trans-7-Octadecenoic acid

Cat. No. B174799
CAS RN: 13126-32-4
M. Wt: 282.5 g/mol
InChI Key: RVUCYJXFCAVHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-7-Octadecenoic acid, also known as Vaccenic acid, is a monounsaturated fatty acid that is commonly found in dairy products and meat. It is a natural isomer of oleic acid and has a double bond at the seventh carbon atom from the methyl end of the fatty acid chain. This acid has gained significant attention in recent years for its potential health benefits and its role in various biological processes.

Scientific Research Applications

Synthesis and Properties

The synthesis and comparison of properties of various octadecenoic acids, including trans-7-octadecenoic acid, have been explored. Fusari, Greenlee, and Brown (1951) conducted a comprehensive study on the synthesis of cis- and trans-7- and 8-octadecenoic acids, providing insights into their structural properties and melting points (Fusari, Greenlee, & Brown, 1951).

Biohydrogenation Studies

Butyrivibrio fibrisolvens, a bacterium, has been shown to have specificity in the biohydrogenation system for linoleic acid, with trans-octadecenoic acids like trans-7-octadecenoic acid playing a role in this process. Kepler, Hirons, McNeill, and Tove (1966) found that various trans-octadecenoic acids were produced during the biohydrogenation of linoleic acid (Kepler, Hirons, McNeill, & Tove, 1966).

Chain Elongation Studies

Research by Kameda, Valicenti, and Holman (1980) on the chain elongations of trans-octadecenoic acid isomers, including the delta 7 and delta 9 trans isomers, in rat liver microsomes, provides valuable insights into the metabolic processes involving these acids (Kameda, Valicenti, & Holman, 1980).

Microbial Growth Inhibition Studies

Vandenhoff, Gunstone, Barve, and Lands (1975) investigated the effects of trans-octadecenoic acid isomers on microbial growth, revealing their potential role in influencing microbial metabolism (Vandenhoff, Gunstone, Barve, & Lands, 1975).

Nutritional and Metabolic Studies

Turpeinen, Mutanen, Aro, Salminen, Basu, Palmquist, and Griinari (2002) explored the bioconversion of vaccenic acid (a type of trans fatty acid) to conjugated linoleic acid in humans, indicating potential dietary implications of trans-octadecenoic acids (Turpeinen et al., 2002).

properties

CAS RN

13126-32-4

Product Name

trans-7-Octadecenoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadec-7-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)

InChI Key

RVUCYJXFCAVHNC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=CCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCC=CCCCCCC(=O)O

synonyms

TRANS-7-OCTADECENOIC ACID

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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